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Compound of Interest

1-(4-Bromophenyl)-1-
Compound Name:
phenylethanol

Cat. No. B107916

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 1-(4-Bromophenyl)-1-
phenylethanol and its structural analogs, 1,1-diphenylethanol and 1-(4-chlorophenyl)-1-
phenylethanol. Due to the limited availability of public spectral data for 1-(4-Bromophenyl)-1-
phenylethanol, this guide focuses on presenting the available data for the aforementioned
alternatives to aid in spectroscopic cross-referencing and characterization.

Data Presentation

The following tables summarize the key spectral data for 1,1-diphenylethanol and 1-(4-
chlorophenyl)-1-phenylethanol.

Table 1: *H NMR Spectral Data
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Compound Solvent Chemical Shift (6) ppm
1.87 (3H, s), 5.52 (1H, s), 7.2
1,1-diphenylethanol Not specified (2H, 1), 7.31 (4H, dd), 7.46 (4H,

d)[1][2]

1-(4-chlorophenyl)-1-
phenylethanol

CDCls

1.94 (s, 3H), 2.17 (s, 1H,
exchangeable with D20), 7.23-
7.42 (m, 9H)[3]

Table 2: 13C NMR Spectral Data

Compound Solvent Chemical Shift (6) ppm
Data available, specific shifts
1,1-diphenylethanol Not specified not detailed in search results.

[4]1[5]

1-(4-chlorophenyl)-1-

Not specified Predicted data available.[6]
phenylethanol
Table 3: IR Spectral Data
Compound Technique Key Peaks (cm™?)
Data available, specific peaks
1,1-diphenylethanol Not specified not detailed in search results.
[71[81[°]
1-(4-chlorophenyl)-1- 3414, 3061, 2978, 2927, 2859,
Membrane

phenylethanol

1597, 1489, 1449, 1394[3]

Table 4: Mass Spectrometry Data

© 2025 BenchChem. All rights reserved. 2/6

Tech Support


https://www.chegg.com/homework-help/questions-and-answers/compound-code-b-assigned-ketone-acetophenone-0010-moles-collected-product-mass-1-1-dipheny-q50847688
https://www.chegg.com/homework-help/questions-and-answers/product-nmr-data-table-shown-1-1-diphenylethanol-draw-figure-includes-compound-identify-se-q72923947
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4587596.htm
https://www.chemicalbook.com/spectrumen_599-67-7_13cnmr.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1_1-Diphenylethanol
https://wap.guidechem.com/dictionary/en/59767-24-7.html
https://pubmed.ncbi.nlm.nih.gov/15741110/
https://spectrabase.com/spectrum/8qMdOo2swXg
https://www.chemicalbook.com/SpectrumEN_599-67-7_IR1.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4587596.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Compound lonization Method Key m/z Values

1,1-diphenylethanol El-B 183, 105, 77, 43, 198[5][10]

1-(4-chlorophenyl)-1- -~ 215, 217 [(M+1)-H20, (M+3)-
Not specified

phenylethanol H20][3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable
deuterated solvent (e.g., CDCIs, DMSO-ds).

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
ensure a homogeneous magnetic field.

o Data Acquisition: Acquire the *H and 3C NMR spectra using standard pulse sequences.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation (KBr Pellet):
o Grind a small amount of the solid sample with dry potassium bromide (KBr).
o Press the mixture into a thin, transparent pellet using a hydraulic press.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Record the spectrum, typically in the range of 4000-400 cm~1.
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Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer, often via direct
infusion or after separation by gas chromatography (GC-MS).

« lonization: lonize the sample using a suitable method, such as Electron lonization (El) or
Electrospray lonization (ESI).

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer.

o Detection: Detect the ions to generate a mass spectrum.

Visualization

The following diagram illustrates a typical workflow for the cross-referencing of spectral data for
compound identification.
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Spectral Data Cross-Referencing Workflow
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Caption: Workflow for compound identification using spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative Spectroscopic Analysis of 1-(4-
Bromophenyl)-1-phenylethanol and Structural Analogs]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b107916#cross-referencing-spectral-
data-for-1-4-bromophenyl-1-phenylethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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